TPSA Advantage: 5-(4-(Methoxymethyl)phenyl)oxazole-2-carbaldehyde vs. 5-(4-Methoxyphenyl)oxazole (MPO, CAS 1011-51-4)
The target compound exhibits a topological polar surface area (TPSA) of 52.33 Ų, which is 17.07 Ų higher than that of 5-(4-methoxyphenyl)oxazole (MPO, TPSA = 35.26 Ų), a 48.4% increase . This elevation arises from the combined contributions of the C2 aldehyde oxygen and the methoxymethyl ether oxygen—both absent in MPO. The higher TPSA predicts improved aqueous solubility and potentially reduced passive membrane permeability relative to MPO, a factor with direct implications for in vitro assay behavior and formulation [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 52.33 Ų |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)oxazole (MPO, CAS 1011-51-4): 35.26 Ų |
| Quantified Difference | +17.07 Ų (+48.4% relative to MPO) |
| Conditions | Computed TPSA values from vendor-provided molecular property datasets (Leyan and Molbase, respectively) |
Why This Matters
For procurement decisions in medicinal chemistry programs, a TPSA shift of this magnitude (±>15 Ų) can determine whether a compound falls within or outside empirical oral bioavailability guidelines (TPSA < 140 Ų for CNS penetration; TPSA > 60 Ų for reduced passive permeability), making the target compound measurably distinct from MPO for permeability- or solubility-sensitive applications.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. (Establishes TPSA relevance as a key determinant of oral bioavailability.) View Source
